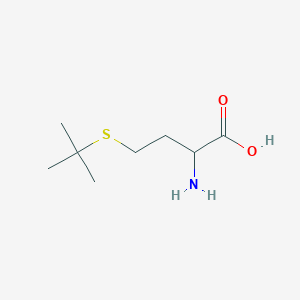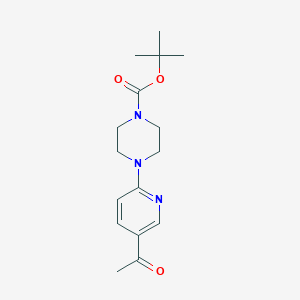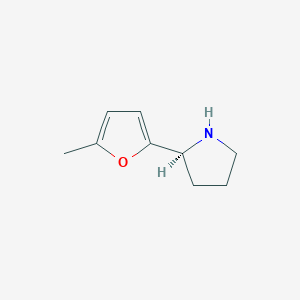
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is a compound that features a phenol group attached to a triazole ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol typically involves the formation of the triazole ring followed by the attachment of the phenol group. One common method is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to biological effects. The phenol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, known for their broad range of chemical and biological properties.
Uniqueness
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is unique due to the presence of both the triazole and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-[2-amino-2-(2-methyl-1,2,4-triazol-3-yl)ethyl]phenol |
InChI |
InChI=1S/C11H14N4O/c1-15-11(13-7-14-15)10(12)6-8-2-4-9(16)5-3-8/h2-5,7,10,16H,6,12H2,1H3 |
InChI Key |
UBOSRAYHGXUVHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


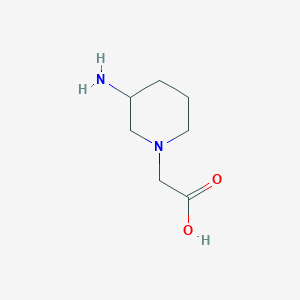
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
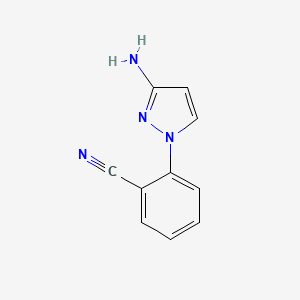

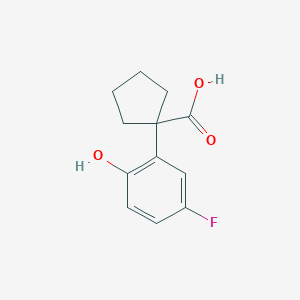

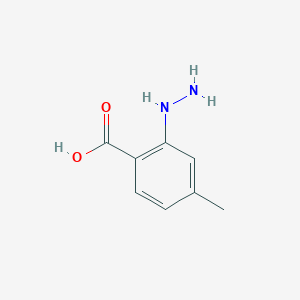
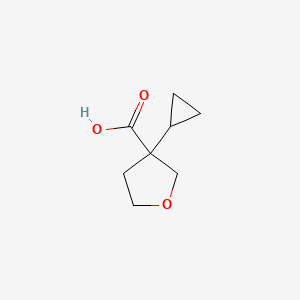

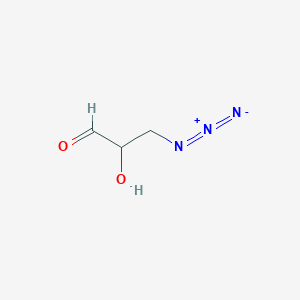
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
